Decyl alpha-maltoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Decyl alpha-maltoside (DM), also known as n-Decyl-α-D-Maltopyranoside, is a mild, nonionic detergent commonly used in scientific research for its ability to solubilize integral membrane proteins and protein complexes [].

Solubilization of Membrane Proteins

DM acts as a detergent, disrupting the lipid bilayer and surrounding the hydrophobic regions of membrane proteins with its own hydrophobic tail. This allows the hydrophilic head group of DM to interact with the surrounding water, effectively solubilizing the protein and keeping it suspended in solution [, ].

Here are some of the advantages of using DM for solubilizing membrane proteins:

- Mild Detergent: Compared to harsher detergents, DM is milder and less likely to denature or inactivate the protein [].

- Retention of Functionality: Proteins solubilized with DM often retain their biological activity, allowing for further functional studies [].

- Formation of Monodisperse Micelles: DM forms relatively small and monodisperse micelles, which are ideal for techniques like protein purification and structural analysis [].

Applications in Biochemistry and Biophysics

Due to its ability to solubilize membrane proteins, DM finds application in various biochemical and biophysical techniques:

- Protein Purification: DM can be used to isolate and purify integral membrane proteins from cell lysates [].

- Functional Assays: Proteins solubilized with DM can be used in various functional assays to study their enzymatic activity, ligand binding, or transport properties [].

- Protein-Protein Interactions: DM can be used to study protein-protein interactions involving membrane proteins [].

- Structural Biology: DM can be used to solubilize membrane proteins for techniques like X-ray crystallography or cryo-electron microscopy, allowing for structural determination [].

Decyl alpha-maltoside is a non-ionic surfactant belonging to the family of fatty acyl glycosides. Its chemical formula is , and it is composed of a maltose unit linked to a decyl chain. This compound is characterized by its ability to solubilize integral membrane proteins and protein complexes, making it invaluable in biochemical research and applications. The structural uniqueness arises from the presence of the alpha configuration at the anomeric carbon of the maltose, differentiating it from other maltosides such as beta-maltoside.

DM's primary mechanism of action involves solubilizing membrane proteins. It disrupts the lipid bilayer (the fatty layer) of the cell membrane, allowing the proteins to be extracted and studied in isolation []. This is vital for understanding protein structure, function, and interactions within cells.

Decyl alpha-maltoside exhibits significant biological activity, particularly in the field of membrane biochemistry. It is used to solubilize membrane proteins while preserving their functional integrity. Research has shown that this compound can effectively isolate photosynthetic complexes from plant thylakoids, allowing for further study of their structure and function . Additionally, it has been noted for its mildness compared to other detergents, which helps maintain the native architecture of protein complexes during solubilization .

The synthesis of decyl alpha-maltoside typically involves the glycosylation of a decanol with an activated form of maltose. This process can be achieved through various methods, including:

- Direct Glycosylation: Using enzymatic methods where glycosyltransferases catalyze the formation of the glycosidic bond.

- Chemical Glycosylation: Utilizing activating agents such as trifluoromethanesulfonic acid or other reagents that facilitate the formation of glycosidic bonds between alcohols and saccharides.

These methods allow for the production of high-purity decyl alpha-maltoside suitable for laboratory applications .

Decyl alpha-maltoside has several applications across various fields:

- Biochemical Research: Primarily used as a detergent for solubilizing membrane proteins and protein complexes without denaturing them.

- Pharmaceutical Development: Serves as a stabilizing agent in formulations containing membrane proteins.

- Biotechnology: Utilized in the purification processes of integral membrane proteins for structural studies and functional assays.

Its non-ionic nature makes it particularly useful in applications where ionic detergents might disrupt protein function or stability .

Interaction studies involving decyl alpha-maltoside have focused on its effects on membrane proteins and complexes. For instance, investigations have shown that this compound can stabilize rhodopsin in membranes, promoting G protein activation without compromising functionality . Furthermore, its mild solubilizing properties allow for the isolation of larger protein complexes while retaining their biological activity, making it a preferred choice over harsher detergents like sodium dodecyl sulfate .

Several compounds share structural similarities with decyl alpha-maltoside, primarily within the class of maltosides. Here are some notable comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Dodecyl beta-maltoside | Non-ionic surfactant | Beta configuration at anomeric carbon; stronger solubilizing power than alpha form |

| Octyl alpha-maltoside | Non-ionic surfactant | Shorter alkyl chain; less effective at solubilizing larger complexes |

| Hexadecyl beta-maltoside | Non-ionic surfactant | Longer alkyl chain; higher hydrophobicity leading to different solubilization profiles |

Decyl alpha-maltoside is unique due to its balance between hydrophobicity and hydrophilicity, allowing it to effectively solubilize membrane proteins while maintaining their structure and function better than many other detergents .

Early Synthesis and Isomer Evolution

The development of maltoside detergents dates to the 1980s, when n-dodecyl beta-D-maltoside (DDM) was pioneered for purifying cytochrome c oxidase. Subsequent research expanded to shorter alkyl chains, including decyl maltosides, to optimize solubilization efficiency. The alpha isomer’s axial linkage at the anomeric center emerged as a critical modification, offering milder solubilizing properties compared to beta isomers.

Synthetic AdvancementsEarly synthesis relied on peracetylation and Lewis acid-catalyzed glycosylation. Tin(IV) chloride became a preferred catalyst for producing trans-linked maltosides, enabling scalable synthesis of both alpha and beta isomers. This method reduced side reactions, yielding purer products suitable for biochemical applications.

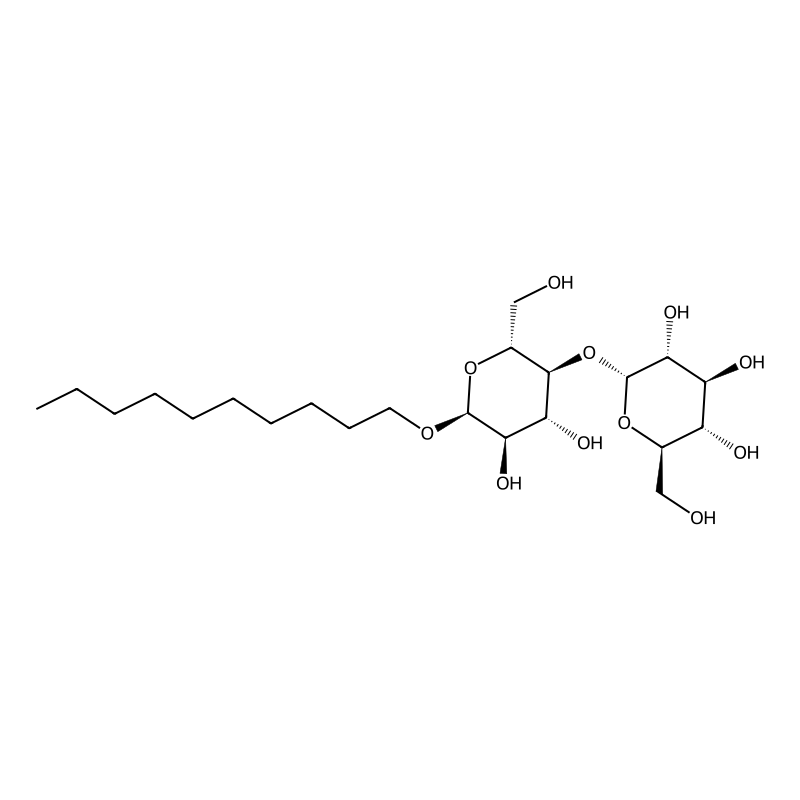

Decyl alpha-maltoside, chemically designated as n-decyl-α-D-maltopyranoside, represents a non-ionic glycoside surfactant characterized by a distinctive molecular architecture comprising a hydrophilic disaccharide head group linked to a hydrophobic decyl alkyl chain [2] [17]. The molecular formula C₂₂H₄₂O₁₁ corresponds to a molecular weight of 482.6 grams per mole, with the Chemical Abstracts Service registry number 168037-12-5 [2] [20].

The structural foundation of decyl alpha-maltoside consists of a maltose disaccharide unit, which is composed of two D-glucose monosaccharide rings connected through an α-(1→4) glycosidic linkage [1] [15]. The anomeric carbon of the reducing glucose unit forms a glycosidic bond with the hydroxyl group of the decyl alcohol, creating the characteristic alkyl glycoside structure [24] [26]. This molecular architecture positions the compound within the fatty acyl glycosides of mono- and disaccharides classification, specifically as an alkyl glycoside derivative [7].

The stereochemical configuration at the anomeric carbon adopts the alpha orientation, where the hydroxyl group attached to the anomeric carbon is positioned trans to the carbon-6 hydroxymethyl group [15] [26]. This alpha configuration results in the hydroxyl group occupying an axial position when the pyranose ring adopts the energetically favorable chair conformation [24]. The International Union of Pure and Applied Chemistry nomenclature describes the complete chemical structure as (2R,3R,4S,5S,6R)-2-{[(2R,3S,4R,5R,6S)-6-(decyloxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol [1] [7].

The hydrophobic alkyl chain consists of ten carbon atoms arranged in a linear configuration, providing the lipophilic character essential for surfactant functionality [27]. The length of this alkyl chain significantly influences the detergent properties, including critical micelle concentration and membrane protein solubilization capabilities [27] [30]. Research has demonstrated that variation in alkyl chain length confers distinct detergent properties, with the decyl chain length representing an optimal balance for membrane protein applications [16] [27].

| Property | Value | Reference Source |

|---|---|---|

| Molecular Formula | C₂₂H₄₂O₁₁ | PubChem/Anatrace |

| Molecular Weight | 482.6 g/mol | PubChem/Anatrace |

| CAS Number | 168037-12-5 | Anatrace |

| Chemical Name | n-Decyl-α-D-Maltopyranoside | IUPAC nomenclature |

| Anomeric Configuration | Alpha (α) | Stereochemical analysis |

| Physical State | White crystalline powder | Commercial specifications |

| Solubility in Water | Readily soluble | Detergent properties |

| Purity (typical) | >99% (HPLC) | Commercial specifications |

The three-dimensional molecular structure exhibits specific conformational preferences that influence its physicochemical properties [32] [33]. Molecular dynamics studies have revealed that the glycosidic linkage displays conformational flexibility, with the alpha anomeric configuration favoring specific torsional angles that affect intramolecular hydrogen bonding patterns [32]. These conformational characteristics directly impact the compound's ability to form stable micelles and interact with membrane proteins [33].

Comparative Analysis of α vs β Anomeric Configurations

The anomeric configuration represents a critical structural determinant that profoundly influences the physicochemical and functional properties of maltoside detergents [9] [10]. The distinction between alpha and beta anomeric forms originates from the stereochemical orientation of the hydroxyl group attached to the anomeric carbon, which serves as the hemiacetal center formed during cyclization of the reducing sugar [15] [24].

In the alpha anomeric configuration, the hydroxyl group at the anomeric carbon adopts an axial orientation, positioning it trans to the carbon-6 hydroxymethyl substituent [26]. Conversely, the beta anomer features the anomeric hydroxyl group in an equatorial position, oriented cis to the carbon-6 hydroxymethyl group [15] [26]. This fundamental stereochemical difference exerts profound effects on molecular packing, micelle formation, and protein interaction capabilities [9] [14].

Comparative studies of alpha and beta dodecyl maltosides have revealed significant differences in micelle morphology and aggregation behavior [9] [11]. The alpha anomer forms quasi-spherical to short cylindrical micelles, resulting in Newtonian fluid behavior with relatively low viscosity [9]. In contrast, the beta anomer assembles into larger oblate ellipsoidal or worm-like micelles, exhibiting non-Newtonian viscoelastic behavior with substantially higher viscosity [9] [11].

Research investigating the solubilization properties of alpha and beta dodecyl maltoside isomers on photosynthetic membrane complexes demonstrated distinct performance characteristics [10]. The alpha isomer exhibited enhanced mildness compared to its beta counterpart, preserving larger photosystem complexes and maintaining higher proportions of light-harvesting complexes during membrane solubilization [10]. These findings suggest that the alpha anomeric configuration provides superior membrane protein stabilization capabilities [5] [10].

| Property | Alpha (α) Anomer | Beta (β) Anomer | Impact on Properties |

|---|---|---|---|

| Anomeric Carbon Configuration | Axial position | Equatorial position | Determines stereochemistry |

| Hydroxyl Group Orientation | Trans to C6 position | Cis to C6 position | Affects head group orientation |

| Stereochemical Notation | α-(1→4) linkage | β-(1→4) linkage | Influences linkage stability |

| Micelle Morphology | Quasi-spherical/cylindrical | Oblate ellipsoidal/worm-like | Controls micelle shape |

| Critical Micelle Concentration | Typically higher | Typically lower | Affects solubilization |

| Aggregation Number | Lower aggregation | Higher aggregation | Impacts protein interactions |

| Hydrophobic Interactions | Enhanced packing | Different orientation | Influences membrane protein stability |

The anomeric effect, a fundamental principle in carbohydrate chemistry, contributes to the stability differences between alpha and beta configurations [24]. This effect manifests as the preference for heteroatomic substituents attached to the anomeric carbon to adopt axial orientations despite increased steric strain [24]. The anomeric effect influences the electronic distribution around the glycosidic bond, affecting hydrogen bonding patterns and molecular flexibility [32] [33].

Conformational analysis using nuclear magnetic resonance spectroscopy and molecular dynamics simulations has revealed distinct conformational preferences for alpha and beta maltosides [32] [33]. The alpha configuration exhibits specific torsional angle preferences that facilitate intramolecular hydrogen bonding, particularly involving the hydroxyl groups at positions two and three [32]. These hydrogen bonding interactions contribute to conformational stabilization and influence the orientation of the hydrophilic head group relative to the hydrophobic tail [33].

The stereochemical differences between alpha and beta anomers also impact their interaction with membrane proteins [5] [10]. Studies comparing the effectiveness of alpha and beta dodecyl maltoside for membrane protein crystallization have demonstrated that the alpha isomer often provides superior protein stability and crystallization success rates [5]. This enhanced performance is attributed to the distinct micelle morphology and reduced penetration of water molecules into the hydrophobic micelle core [27].

Hydrophilic-Lipophilic Balance Characteristics

The hydrophilic-lipophilic balance represents a quantitative measure that characterizes the relative proportions of hydrophilic and lipophilic portions within surfactant molecules [23] [25]. For decyl alpha-maltoside, this balance determines its surfactant properties, including solubility, micelle formation, and membrane protein solubilization capabilities [13] [16].

Using Griffin's method for calculating hydrophilic-lipophilic balance values, decyl alpha-maltoside exhibits an estimated value of approximately 14.2 [23]. This calculation employs the formula HLB = 20 × (Mh/M), where Mh represents the molecular weight of the hydrophilic portion (342 grams per mole for the maltose head group) and M represents the total molecular weight (482.6 grams per mole) [23]. The resulting value places decyl alpha-maltoside within the range of 13-15, characteristic of effective detergents [25].

The hydrophilic-lipophilic balance value above 10 indicates that decyl alpha-maltoside exhibits predominantly hydrophilic character, resulting in excellent water solubility and classification as a water-soluble surfactant [23] [25]. This hydrophilic nature enables the compound to function effectively as an oil-in-water emulsifier and detergent, making it particularly suitable for membrane protein applications [16] [25].

Research has demonstrated that detergents with hydrophilic-lipophilic balance values in the range of 13-16 exhibit optimal performance for membrane protein extraction and purification [16]. Specifically, studies involving the human adenosine A₃ receptor showed that detergents with hydrophilic-lipophilic balance values around 15 correlated with selective membrane protein extraction and maintained high biological activity upon purification [16]. Decyl maltoside was among the detergents that successfully purified this membrane protein, confirming the importance of appropriate hydrophilic-lipophilic balance values [16].

| Parameter | Decyl Alpha-Maltoside | Comparative Context |

|---|---|---|

| Molecular Weight of Hydrophilic Portion (Mh) | 342 g/mol (maltose head) | Two glucose units |

| Total Molecular Weight (M) | 482.6 g/mol | Including decyl chain |

| HLB Value (Griffin Method) | ~14.2 | Range 13-15 for detergents |

| HLB Classification | Water-soluble detergent | HLB > 10 indicates hydrophilic |

| Predicted Properties | O/W emulsifier, detergent | Suitable for protein work |

| Solubilization Capability | Excellent for membrane proteins | Mild, non-denaturing |

The hydrophilic portion of decyl alpha-maltoside consists of the maltose disaccharide unit, which contains multiple hydroxyl groups capable of forming hydrogen bonds with water molecules [13]. This extensive hydrogen bonding network contributes to the compound's excellent water solubility and hydrophilic character [29]. The two glucose rings provide seven hydroxyl groups total, creating a substantial hydrophilic surface area that interacts favorably with aqueous environments [1] [7].

The lipophilic portion comprises the decyl alkyl chain, which provides the hydrophobic character necessary for micelle formation and membrane interaction [27] [29]. The ten-carbon chain length represents an optimal balance between hydrophobic strength and water solubility, ensuring effective membrane protein solubilization without excessive hydrophobicity that might compromise protein stability [27] [30].

Comparative analysis with other maltoside detergents reveals that the hydrophilic-lipophilic balance value correlates strongly with solubilization efficiency and protein stability [13]. Dodecyl maltoside, with its longer twelve-carbon chain, exhibits a lower hydrophilic-lipophilic balance value but higher hydrophobicity, while octyl maltoside demonstrates higher hydrophilic-lipophilic balance but reduced hydrophobic strength [19] [21]. The intermediate position of decyl alpha-maltoside provides balanced properties suitable for diverse membrane protein applications [20] [27].

Fundamental Glycosylation Approaches

Decyl alpha-maltoside synthesis employs several sophisticated glycosylation methodologies that have evolved from classical carbohydrate chemistry. The formation of the alpha-glycosidic linkage represents a significant stereochemical challenge, requiring careful selection of reaction conditions and catalytic systems to achieve high selectivity [1] [2].

The primary synthetic route involves the glycosylation of decanol with an activated maltose derivative. This process utilizes the principle of neighboring group participation and remote stereochemical control to direct the formation of the desired alpha-anomeric configuration [1]. The maltose unit serves as the glycosyl donor, while decanol functions as the glycosyl acceptor in this coupling reaction.

Stereoselective Catalytic Systems

Lewis Acid-Mediated Activation

The most commonly employed approach utilizes Lewis acid catalysts to activate peracetylated maltose derivatives. Tin tetrachloride and boron trifluoride etherate have emerged as the preferred catalytic systems for achieving high alpha-selectivity [2] [3]. These catalysts operate through coordination to the anomeric position, facilitating nucleophilic attack by the alcohol acceptor.

When tin tetrachloride is employed as the catalyst, the reaction proceeds through a mechanism involving the formation of a transient α-glycosyl triflate intermediate [4]. This intermediate undergoes nucleophilic substitution with decanol in an inversion pathway, ultimately yielding the desired alpha-maltoside product. The stereoselectivity can be fine-tuned by adjusting reaction temperature, with lower temperatures (−78°C to −40°C) favoring alpha-selectivity [4].

Boron Trifluoride-Catalyzed Glycosylation

Boron trifluoride etherate provides an alternative catalytic pathway that offers complementary selectivity profiles. This catalyst system operates through a different mechanistic manifold, often proceeding via an oxocarbenium ion intermediate [5]. The choice between retention and inversion pathways depends on the specific reaction conditions and the nature of the protecting groups employed.

Pre-activation Strategies

Recent advances have introduced pre-activation based glycosylation protocols that separate donor activation from acceptor coupling [4] [6]. In this approach, the maltose donor is first activated with the promoter in the absence of decanol. Upon complete activation, the alcohol acceptor is added to complete the glycosylation reaction.

This methodology offers several advantages including enhanced chemoselectivity and the ability to characterize reactive intermediates spectroscopically [4]. The pre-activation strategy has proven particularly effective for achieving high alpha-selectivity in maltoside synthesis, as it allows for precise control over the reaction pathway.

Protecting Group Strategies

The selection and positioning of protecting groups play a crucial role in determining the stereochemical outcome of maltoside synthesis. Acetyl protecting groups are commonly employed due to their stability and ease of removal [2]. However, the choice of protecting group pattern can significantly influence the reaction mechanism and selectivity.

For alpha-maltoside synthesis, non-participating protecting groups at the C-2 position of the donor are preferred to avoid neighboring group participation that would favor beta-selectivity [1]. Benzyl ethers have been successfully employed as non-participating protecting groups, though their removal requires hydrogenolytic conditions.

Solvent Effects and Reaction Conditions

The choice of reaction solvent profoundly impacts both the yield and stereoselectivity of maltoside formation. Dichloromethane has emerged as the preferred solvent for most glycosylation reactions due to its ability to stabilize reactive intermediates while maintaining good substrate solubility [4] [7].

Diethyl ether has been shown to favor alpha-selectivity through coordination to reactive intermediates, though often at the expense of overall yield [4]. The temperature profile during the reaction also critically influences the outcome, with carefully controlled cooling and warming cycles optimizing both yield and selectivity.

| Reaction Parameter | Optimized Conditions | Impact on Selectivity |

|---|---|---|

| Temperature | −78°C to 25°C | Lower temperatures favor α-selectivity |

| Catalyst Loading | 0.3-1.0 equivalents | Higher loading increases reaction rate |

| Reaction Time | 2-16 hours | Extended times improve conversion |

| Solvent System | CH₂Cl₂, Et₂O | CH₂Cl₂ improves yields, Et₂O enhances α-selectivity |

| Protecting Groups | Acetyl, Benzyl | Non-participating groups favor α-products |

Industrial-Scale Production Optimization Techniques

Process Development Considerations

Industrial production of decyl alpha-maltoside requires careful optimization of synthetic routes to achieve economically viable yields while maintaining product quality. The scale-up from laboratory synthesis presents unique challenges related to heat transfer, mixing efficiency, and waste stream management [9].

The patented method outlined in Chinese patent CN103265586B provides a scalable framework for maltoside production that can be adapted for alpha-isomer synthesis through modification of reaction conditions . This approach emphasizes the use of readily available starting materials and environmentally benign solvents to minimize production costs and environmental impact.

Continuous Flow Processing

Modern industrial synthesis increasingly employs continuous flow reactors to achieve better process control and scalability [10]. These systems offer several advantages for maltoside production including improved heat and mass transfer, reduced reaction times, and enhanced safety profiles.

The implementation of flow chemistry principles allows for precise control of residence time, which is critical for achieving optimal stereoselectivity in glycosylation reactions [10]. Additionally, the continuous nature of the process enables real-time monitoring and adjustment of reaction parameters to maintain consistent product quality.

Catalyst Recovery and Recycling

Economic viability of industrial maltoside production requires efficient catalyst recovery systems. Lewis acid catalysts such as tin tetrachloride and boron trifluoride can be partially recovered through careful work-up procedures, though their corrosive nature presents significant engineering challenges [7].

Alternative catalytic systems based on immobilized Lewis acids or recyclable organometallic complexes offer potential solutions for catalyst recovery [7]. Gold-based catalysts have shown particular promise due to their high activity at low loadings and potential for recovery through extraction or filtration methods.

Purification and Isolation Strategies

Industrial-scale purification of decyl alpha-maltoside typically employs a combination of crystallization and chromatographic techniques. The initial crude product is subjected to deacetylation using sodium methoxide in methanol, followed by neutralization and concentration [2].

The purified product can be isolated through crystallization from appropriate solvent systems, though the choice of crystallization conditions significantly impacts the final purity and anomeric ratio. Chromatographic purification using silica gel or ion-exchange resins provides additional purification when high-purity material is required [2].

| Process Stage | Industrial Method | Key Optimization Parameters |

|---|---|---|

| Glycosylation | Continuous flow reactor | Temperature, residence time, catalyst loading |

| Deprotection | Batch processing | Base concentration, reaction time, temperature |

| Purification | Crystallization + chromatography | Solvent selection, cooling rate, column efficiency |

| Quality Control | In-line HPLC monitoring | Detection limits, sample frequency, automation |

Quality Control Standards for Research-Grade Preparations

Analytical Methodology Development

Research-grade decyl alpha-maltoside requires rigorous quality control protocols to ensure consistent performance in biochemical applications. High-performance liquid chromatography coupled with evaporative light scattering detection has emerged as the gold standard for maltoside analysis [11] [12].

The HPLC-ELSD methodology provides accurate quantification of both the desired alpha-anomer and potential beta-anomer impurities without the need for chromophoric derivatization. This approach offers excellent sensitivity and reproducibility for routine quality control applications [11].

Purity Assessment Protocols

Primary Purity Determination

The overall purity of decyl alpha-maltoside preparations is determined using HPLC with evaporative light scattering detection [13] [14]. This method provides quantitative analysis of the main component while simultaneously detecting related impurities and degradation products.

The specification for research-grade material typically requires a minimum purity of 98% as determined by HPLC analysis [13] [15]. This level of purity ensures consistent performance in membrane protein applications while minimizing interference from impurities.

Anomeric Purity Analysis

The anomeric configuration purity represents a critical quality parameter for decyl alpha-maltoside. The beta-anomer content must be controlled below 7% to ensure the desired biochemical properties [16]. This analysis is performed using high-resolution HPLC methods capable of baseline separation of the anomeric forms.

Thin-layer chromatography provides a complementary analytical approach for anomeric purity assessment, offering rapid screening capabilities for routine quality control [16]. The TLC method employs specialized solvent systems optimized for carbohydrate separation.

Impurity Profiling and Control

Alcohol Contamination Analysis

Residual decanol contamination represents a significant concern in maltoside preparations due to its potential interference with membrane protein studies [16]. The specification limits decanol content to less than 0.002% as determined by HPLC analysis.

The analytical method employs gradient elution chromatography with flame ionization detection to achieve the required sensitivity for trace alcohol determination [16]. This approach provides reliable quantification at the parts-per-million level required for research-grade specifications.

Water Content Determination

Karl Fischer titration serves as the primary method for water content analysis in maltoside preparations [13] [14]. The specification typically limits water content to less than 1.5% to ensure product stability and consistent performance.

The analytical procedure must account for the hygroscopic nature of maltosides, requiring careful sample handling and storage under controlled atmospheric conditions [13]. Automated Karl Fischer instrumentation provides the precision and accuracy required for routine quality control.

Physical Property Characterization

Optical Rotation Measurement

Optical rotation provides a sensitive indicator of anomeric purity and overall product quality [13] [17]. The specification for decyl alpha-maltoside typically requires an optical rotation of +125° ± 1° measured at the sodium D-line in aqueous solution.

This measurement serves as both a purity indicator and an identity confirmation test, as the alpha and beta anomers exhibit significantly different optical rotation values [13]. The measurement must be performed under standardized conditions to ensure reproducibility.

Critical Micelle Concentration Verification

The critical micelle concentration represents a fundamental property that must be verified for each production batch [18] [19]. For decyl alpha-maltoside, the CMC value should be approximately 1.66 mM in pure water at 25°C [20].

CMC determination employs fluorescence-based methods using 8-anilino-1-naphthalene-sulfonic acid as a probe molecule [18]. This approach provides accurate and reproducible results while requiring minimal sample consumption.